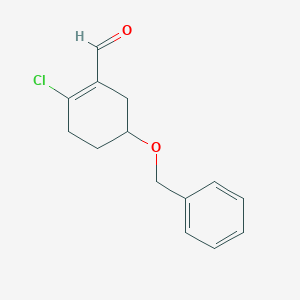
5-(Benzyloxy)-2-chloro-1-cyclohexenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “MFCD32632746” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32632746” involves a series of chemical reactions that require specific reagents and conditions. The preparation method typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of “MFCD32632746” is designed to be efficient and scalable. The process often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
“MFCD32632746” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32632746” into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD32632746” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of “MFCD32632746” depend on the specific reaction conditions and reagents used. These products can include a range of oxidized, reduced, and substituted derivatives that have distinct chemical and physical properties.
科学的研究の応用
“MFCD32632746” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.
作用機序
The mechanism of action of “MFCD32632746” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Compounds similar to “MFCD32632746” include those with analogous structural features and chemical properties. Examples of similar compounds may include other organic molecules with similar functional groups or core structures.
Uniqueness
“MFCD32632746” is unique due to its specific structural attributes and reactivity profile. Its distinct chemical properties make it suitable for particular applications that may not be achievable with other similar compounds. The comparison highlights the compound’s potential advantages and limitations in various contexts.
特性
分子式 |
C14H15ClO2 |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
2-chloro-5-phenylmethoxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C14H15ClO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2 |
InChIキー |
PYEOHAUZOYQWDH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(CC1OCC2=CC=CC=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
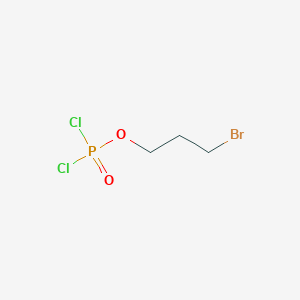
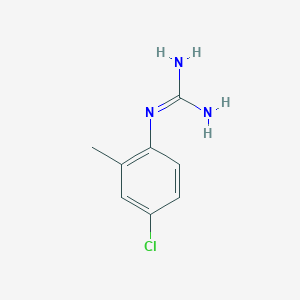



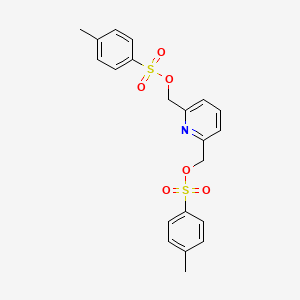
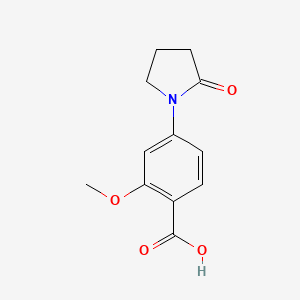
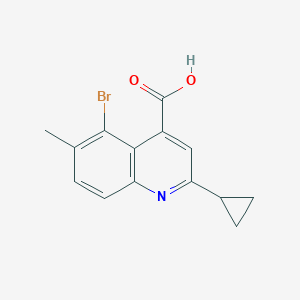
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
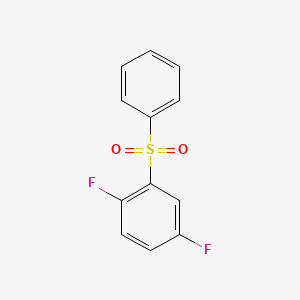
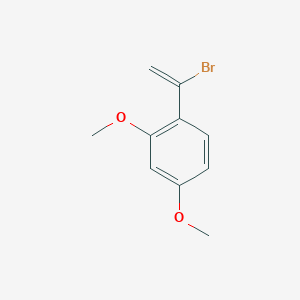
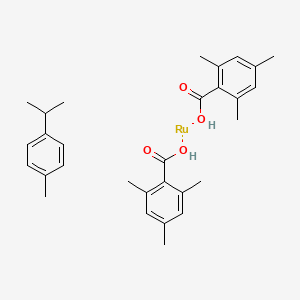
![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)
